Securinine

Description

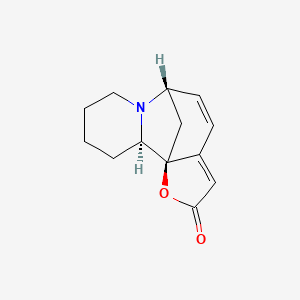

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,8S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2/t10-,11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZMSZQQJRKFBP-WZRBSPASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2[C@H](C1)[C@]34C[C@H]2C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7104-26-9 (nitrate), 113200-97-8 (hydrochloride salt/solvate) | |

| Record name | Securinine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005610402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7045944 | |

| Record name | Securinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5610-40-2 | |

| Record name | (-)-Securinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5610-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Securinine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005610402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Securinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Securinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SECURININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4VS580P5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Securinine: From Folkloric Remedy to Pharmacological Scaffold - A Guide to its Natural Origins and Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Securinine is a tetracyclic indolizidine alkaloid that has captivated the scientific community for over six decades.[1][2] First isolated from plants used in traditional medicine, its unique and rigid molecular architecture, featuring a 6-azobicyclo[3.2.1]octane core fused with a piperidine ring and an α,β-unsaturated-γ-lactone, has made it a compelling target for both phytochemical investigation and synthetic chemistry.[1][3] Initially recognized for its potent stimulant effects on the central nervous system (CNS) as a GABA-A receptor antagonist, the scope of securinine's biological activities has expanded to include promising anticancer, neuroprotective, and antifungal properties.[4][5][6]

This technical guide provides a comprehensive exploration of the discovery, natural distribution, and biosynthesis of securinine. It is designed to serve as a foundational resource for researchers, offering insights into the historical context of its discovery, the botanical sources for its isolation, and the intricate biochemical pathways that plants employ for its synthesis.

The Discovery and Structural Elucidation of a Unique Alkaloid

The story of securinine begins in the mid-20th century with phytochemical explorations of the Eurasian flora.

Initial Isolation and Early Investigations

The first isolation of securinine was reported in 1956 by Russian researchers D.A. Murav'eva and A.I. Ban'kovskii.[7][8] They extracted the alkaloid from the leaves and roots of Securinega suffruticosa, a plant with a history of use in traditional medicine.[8][9] Early studies established its molecular formula as C₁₃H₁₅NO₂ and identified key structural features like a lactone moiety through spectroscopic analysis.[8] For its stimulant and antispasmodic properties, securinine nitrate was even marketed as a drug in the USSR, serving as a substitute for strychnine.[7]

The Race to Elucidate a Complex Structure

Despite its isolation and preliminary characterization, the complex, strained tetracyclic structure of securinine remained a puzzle. In the following years, extensive work by Japanese and French research groups was pivotal in fully elucidating its intriguing architecture.[7] Through a combination of chemical degradation methods, spectroscopic analysis (particularly NMR), and ultimately X-ray crystallography and total synthesis, the absolute stereochemistry of securinine was definitively assigned.[8][10] These efforts also led to the discovery of its natural stereoisomers, including allosecurinine, virosecurinine, and viroallosecurinine, which often co-occur in nature.[8][11]

Natural Sources and Distribution

The occurrence of Securinega alkaloids is taxonomically restricted, primarily found within the plant family Phyllanthaceae.[7][8]

Primary Botanical Genera

Securinine and its analogs have been isolated from a select group of genera:

-

Flueggea (often cited by its synonym Securinega): This is the most prolific source. Flueggea suffruticosa is the archetypal securinine-producing plant and remains a primary source for its isolation.[5][12][13]

-

Phyllanthus : Several species within this large genus are known to produce securinine. Phyllanthus niruri is a well-documented source of the alkaloid.[14][15]

-

Margaritaria : Alkaloids have been successfully isolated from species such as Margaritaria indica.[16]

-

Breynia : This genus is also recognized as a source of Securinega alkaloids.[7]

Quantitative Distribution in Plant Species

The concentration of securinine can vary significantly depending on the plant species, the specific part of the plant, geographical location, and even the season.[15] The leaves and roots are generally the most alkaloid-rich parts.[4][9]

| Plant Species | Plant Part | Securinine Content (Approx.) | Reference |

| Flueggea suffruticosa | Leaves & Twigs | Highest known concentration | [1][9][13] |

| Phyllanthus glaucus | Shoots (in vitro) | Total Alkaloids: 5.82 mg/g DW | [17] |

| Phyllanthus amarus | Leaves | Total Alkaloids: 1.59% | [17] |

| Phyllanthus niruri | Aerial Parts | Variable; contains securinine and related alkaloids | [14][15][18] |

Note: Data represents total alkaloids or highlights the presence of securinine. Direct comparative percentages for securinine across all species are not consistently reported in the literature.

The Biosynthetic Pathway: Nature's Synthetic Strategy

The biosynthesis of the complex securinane skeleton is a remarkable example of enzymatic precision. Isotopic labeling experiments have been fundamental in tracing the origins of its carbon-nitrogen framework.[19]

Primary Precursors: Lysine and Tyrosine

The entire structure of securinine is derived from just two proteinogenic amino acids:

-

L-Lysine : This amino acid is the precursor to the piperidine A-ring. Through a series of enzymatic steps involving decarboxylation and transamination, L-lysine is converted into Δ¹-piperideine, which provides a C₅N unit.[20][21]

-

L-Tyrosine : The remaining C₈ portion of the molecule, which forms the intricate B, C, and D rings, originates from L-tyrosine.[7][19]

Key Biosynthetic Steps

The proposed biosynthetic pathway involves a cascade of elegant chemical transformations:

-

Precursor Formation : L-Lysine is converted to Δ¹-piperideine, and L-tyrosine is metabolized to a key intermediate, likely 4-hydroxyphenylpyruvic acid.[22]

-

Condensation : These two building blocks undergo a condensation reaction, akin to a Mannich reaction, to form the initial C-N bond that links the two precursor pathways.[20]

-

Cyclization & Scaffold Remodeling : A series of intramolecular cyclizations and oxidative rearrangements constructs the tetracyclic core. A key proposed event is the formation of a quinone methide intermediate, which facilitates the crucial ring closures.[19] A pivotal 1,2-amine shift within a neosecurinane intermediate is believed to be responsible for the final securinane skeleton formation.[20]

Caption: Proposed biosynthetic pathway of securinine from L-lysine and L-tyrosine.

Experimental Protocols: Isolation and Purification of Securinine

The isolation of securinine from plant material relies on its basic properties as an alkaloid. The following is a generalized, yet detailed, protocol for its extraction from Flueggea suffruticosa.

Rationale of the Method

The protocol is based on a multi-stage process. First, a crude extraction using an organic solvent pulls a wide range of metabolites from the dried plant material. Next, an acid-base liquid-liquid partitioning is employed. Because securinine is basic, it can be protonated and drawn into an aqueous acidic phase, separating it from neutral and acidic compounds. Subsequent basification allows it to be re-extracted into an organic solvent in a more purified form. Finally, chromatographic techniques separate securinine from other co-extracted alkaloids based on polarity.

Step-by-Step Protocol

Step 1: Plant Material Preparation and Extraction

-

Obtain dried leaves and twigs of Flueggea suffruticosa.

-

Grind the plant material into a coarse powder to maximize the surface area for extraction.

-

Macerate or percolate the powdered material (e.g., 1 kg) exhaustively with methanol (e.g., 3 x 5 L) at room temperature for 24-48 hours per extraction.[23]

-

Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.

Step 2: Acid-Base Partitioning

-

Resuspend the crude extract in a 2% aqueous solution of hydrochloric acid (HCl).

-

Filter the acidic solution to remove insoluble residues.

-

Transfer the filtrate to a separatory funnel and wash it with an immiscible organic solvent like dichloromethane (DCM) or diethyl ether to remove neutral and weakly acidic compounds. Discard the organic layer.

-

Carefully basify the aqueous layer to a pH of 9-10 using ammonium hydroxide (NH₄OH).

-

Extract the now-basic aqueous solution multiple times with DCM. The deprotonated securinine will move into the organic DCM layer.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude alkaloid fraction.

Step 3: Chromatographic Purification

-

Subject the crude alkaloid fraction to column chromatography over silica gel.

-

Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of chloroform to methanol (e.g., 100:0 to 95:5 CHCl₃:MeOH).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm). Securinine typically appears as a distinct spot.

-

Combine the fractions containing pure securinine.

Step 4: Recrystallization

-

For final purification, recrystallize the combined fractions from a suitable solvent system, such as acetone-hexane.[23]

-

Dissolve the solid in a minimal amount of hot acetone and add hexane dropwise until slight turbidity appears.

-

Allow the solution to cool slowly, promoting the formation of pure securinine crystals.

-

Collect the crystals by filtration and dry them under a vacuum.

Caption: Experimental workflow for the isolation and purification of securinine.

Conclusion

Securinine stands as a testament to the chemical ingenuity of the natural world. From its discovery in a traditional medicinal plant to the elucidation of its complex structure and biosynthetic origins, it has provided a rich field of study for chemists and biologists alike. The continued investigation into its natural sources and the development of efficient isolation protocols are crucial for supplying the necessary material for further pharmacological research. As scientists continue to explore the therapeutic potential of securinine and its derivatives, from neuroprotection to oncology, a deep understanding of its natural history remains the bedrock upon which future innovations will be built.[1]

References

-

The Securinega alkaloids . PubMed, National Center for Biotechnology Information. [Link]

-

Discovery and reconstitution of securinine alkaloid biosynthesis . GtR, UKRI. [Link]

-

What is the mechanism of Securinine Nitrate? . Patsnap Synapse. [Link]

-

Target types of securinine's biological activity in therapy of different disorders . Multidisciplinary Digital Publishing Institute. [Link]

-

Total synthesis of the Securinega alkaloids . Natural Product Reports, Royal Society of Chemistry. [Link]

-

Discovery and reconstitution of securinine alkaloid biosynthesis . GtR, UKRI. [Link]

-

The Securinega Alkaloids . ScienceDirect. [Link]

-

Securinine - Wikipedia . Wikipedia. [Link]

-

Biosynthesis of securinine: The mode of incorporation of lysine . ResearchGate. [Link]

-

Securinega suffruticosa . PubMed, National Center for Biotechnology Information. [Link]

-

Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs . RSC Publishing. [Link]

-

Chemical constituents of Securinega suffruticosa . ResearchGate. [Link]

-

What is Securinine Nitrate used for? . Patsnap Synapse. [Link]

-

Chemical variability of phenolic compounds in Phyllanthus niruri . Redalyc. [Link]

-

Natural product anticipation via chemical synthesis: Discovery of two new securinega alkaloids . PMC, National Center for Biotechnology Information. [Link]

- The isolation and purification method of monomer Securinine.

-

Absolute stereochemistry of securinine . PubMed, National Center for Biotechnology Information. [Link]

-

Collective total synthesis of C4-oxygenated securinine-type alkaloids via stereocontrolled diversifications on the piperidine core . PMC, National Center for Biotechnology Information. [Link]

-

Isolation and X-ray crystal structure of a securinega-type alkaloid from Phyllanthus niruri Linn . ResearchGate. [Link]

-

The chemistry and pharmacology of the securinine alkaloids . ResearchGate. [Link]

-

Representative securinine-type natural products of our interest . ResearchGate. [Link]

-

Various health benefits and phyto chemical constituents of Phyllantus niruri . The Pharma Innovation Journal. [Link]

-

4-Methoxy-nor-Securinine, a New Alkaloid from Phyllanthus niruri . PubMed, National Center for Biotechnology Information. [Link]

-

Structure of securinine and phyllanthidine alkaloids series . ResearchGate. [Link]

-

Phytochemicals from Phyllanthus niruri Linn. and their pharmacological properties: A review . ResearchGate. [Link]

-

Structure of securinine (A) and allosecurinine (B) . ResearchGate. [Link]

-

Securinega Alkaloids from the Twigs of Securinega suffruticosa and Their Absolute Configurations . PDF Free Download. [Link]

-

Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs . PMC, National Center for Biotechnology Information. [Link]

Sources

- 1. Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02558A [pubs.rsc.org]

- 2. Collective total synthesis of C4-oxygenated securinine-type alkaloids via stereocontrolled diversifications on the piperidine core - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Securinine - LKT Labs [lktlabs.com]

- 5. What is the mechanism of Securinine Nitrate? [synapse.patsnap.com]

- 6. selleckchem.com [selleckchem.com]

- 7. The Securinega alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Page loading... [guidechem.com]

- 10. Absolute stereochemistry of securinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. GtR [gtr.ukri.org]

- 13. Securinega suffruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Securinine - Wikipedia [en.wikipedia.org]

- 15. Chemical variability of phenolic compounds in Phyllanthus niruri [redalyc.org]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. 4-Methoxy-nor-Securinine, a New Alkaloid from Phyllanthus niruri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Total synthesis of the Securinega alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. datapdf.com [datapdf.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to Securinega suffruticosa as a Source of Securinine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Securinega suffruticosa, a plant with a rich history in traditional medicine, particularly in China and Russia, stands as the principal natural source of the tetracyclic indolizidine alkaloid, securinine.[1][2] This unique compound has garnered significant scientific interest due to its diverse and potent pharmacological activities, including neurostimulatory and anticancer properties.[3][4][5] Securinine's primary mechanism of action involves its function as a gamma-aminobutyric acid (GABA) receptor antagonist, which underpins its effects on the central nervous system.[6][7][8] This guide provides an in-depth exploration of Securinega suffruticosa as a source of securinine, covering the botanical aspects, advanced extraction and purification protocols, analytical quantification methodologies, and a detailed overview of its pharmacological landscape. The objective is to equip researchers and drug development professionals with the critical knowledge required to harness the therapeutic potential of this promising natural product.

Introduction: The Botanical and Chemical Significance of Securinega suffruticosa

Securinega suffruticosa, also known as Flueggea suffruticosa, is a deciduous shrub belonging to the family Phyllanthaceae.[1] It is widely distributed in sunny slopes, thickets, and broad-leaved forests, with notable populations in Inner Mongolia and the Daxinganling area of Heilongjiang Province in China.[9] Traditionally, various parts of the plant, especially the leaves and roots, have been utilized in herbal medicine.[6][10]

The key bioactive constituent of S. suffruticosa is securinine (C₁₃H₁₅NO₂), a tetracyclic alkaloid first isolated in 1956.[1][3][4][6] It belongs to a class of compounds known as the Securinega alkaloids, which are characterized by a rigid, cage-like structure.[4] The concentration of securinine in the plant varies, with the highest levels typically found during the flowering period.[9] Beyond securinine, S. suffruticosa also produces a variety of other alkaloids, flavonoids, tannins, and lipids.[5][11]

Biosynthesis of Securinine

The biosynthesis of the complex tetracyclic structure of securinine has been a subject of scientific inquiry. Isotopic labeling experiments have revealed that the piperidine ring (Ring A) of securinine is derived from lysine, while the C and D rings originate from tyrosine.[4] Lysine is converted to cadaverine, which then forms the 1-piperideine precursor to the A ring.[12] The biosynthesis of Securinega alkaloids can undergo oxidative diversifications, leading to a range of related natural products with modifications on the piperidine core.[13][14]

Extraction of Securinine from Securinega suffruticosa

The efficient extraction of securinine from the plant matrix is the foundational step in its isolation and purification. The choice of methodology is critical to maximize yield and purity while minimizing the co-extraction of undesirable compounds.

Plant Material Preparation

For optimal extraction efficiency, the aerial parts (twigs and leaves) of S. suffruticosa are typically used.[1] The plant material should be dried to reduce moisture content, which can interfere with solvent penetration. A common practice is to dry the material in an oven at a controlled temperature, for instance, 80°C, followed by grinding into a coarse powder to increase the surface area for solvent interaction.[15]

Solvent Extraction Methodologies

A variety of solvent-based extraction techniques can be employed, with the selection often depending on the scale of operation and available equipment.

3.2.1. Maceration and Percolation: These are conventional methods involving the soaking of the powdered plant material in a suitable organic solvent. Methanol is a commonly used solvent for this purpose.[1] The process is typically repeated multiple times to ensure exhaustive extraction. The combined extracts are then concentrated under reduced pressure.

3.2.2. Ultrasonic-Assisted Extraction (UAE): UAE is a modern and efficient technique that utilizes the energy of ultrasonic waves to enhance solvent penetration and mass transfer. A patented method describes a continuous reverse-flow ultrasonic extraction in an acidic solution, which has the advantages of being a simple process with low energy consumption and short extraction times, making it suitable for industrial-scale production.[15]

Experimental Protocol: Ultrasonic-Assisted Extraction [15]

-

Preparation: Dry the branches and leaves of Securinega suffruticosa in a drying oven at 80°C. Grind the dried material and sieve it through a 60-mesh sieve.

-

Extraction: Perform continuous reverse-flow ultrasonic extraction of the powdered plant material in an acidic solution.

-

Neutralization: Neutralize the acidic extract with an alkali.

-

Initial Purification: Pass the neutralized solution through a macroporous adsorptive resin column.

-

Elution: Elute the securinine from the resin using an ammonia-ethanol solution.

-

Concentration and Crystallization: Concentrate the eluate under reduced pressure to approximately one-fifth of its original volume. Cool the concentrated solution to induce crystallization.

-

Recrystallization: Filter the crystals and recrystallize them twice from 80% ethanol to obtain pure, yellow, needle-like crystals of securinine.

Purification of Securinine

The crude extract obtained from the initial extraction process contains a mixture of alkaloids and other plant metabolites. Therefore, a multi-step purification strategy is necessary to isolate securinine to a high degree of purity.

Acid-Base Partitioning

This classical technique is highly effective for the separation of basic alkaloids like securinine from neutral and acidic compounds.

Experimental Protocol: Acid-Base Partitioning [1]

-

Acidification: Suspend the crude extract in an acidic aqueous solution (e.g., 2% HCl) and filter to remove insoluble material.

-

Washing: Wash the acidic solution with a non-polar organic solvent (e.g., ethyl acetate) to remove neutral and acidic impurities.

-

Basification: Basify the acidic aqueous layer with a base, such as ammonium hydroxide (NH₄OH), to a pH of 9-10. This converts the protonated alkaloid salts back to their free base form.

-

Extraction of Free Base: Extract the basified solution with a chlorinated organic solvent like dichloromethane or chloroform.

-

Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Techniques

Chromatography is indispensable for the final purification of securinine. A combination of different chromatographic methods is often employed to achieve the desired purity.

4.2.1. Column Chromatography: Column chromatography using silica gel is a common method for the initial fractionation of the crude alkaloid mixture. A gradient elution system, typically with chloroform and methanol, is used to separate the compounds based on their polarity.[1]

4.2.2. Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure securinine, preparative HPLC is the method of choice. A reversed-phase C18 column is frequently used with a mobile phase consisting of a gradient of acetonitrile and water, often with a modifier like trifluoroacetic acid.[1]

Caption: Workflow for the extraction and purification of securinine.

Analytical Quantification of Securinine

Accurate and sensitive analytical methods are crucial for the quantification of securinine in biological matrices and for quality control purposes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the quantitative determination of securinine due to its high sensitivity and specificity.

Validated LC-MS/MS Method for Securinine in Mouse Plasma [16][17]

-

Sample Preparation: Salting-out assisted liquid-liquid extraction using cold acetonitrile (-20°C) and 2.00 M ammonium acetate.

-

Chromatographic Separation:

-

Column: Gemini Nx C18 column.

-

Mobile Phase: 40% acetonitrile and 60% 10.0 mM ammonium acetate.

-

Flow Rate: 0.200 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Mass Transitions:

-

Securinine: m/z 218.1 → 84.1.

-

Internal Standard (IS): m/z 204.1 → 70.2.

-

-

-

Method Performance:

-

Lower Limit of Quantitation (LLOQ): 0.600 ng/mL.

-

Linear Range: Up to 600 ng/mL.

-

Accuracy (%RE): ≤ ±6%.

-

Precision (%CV): ≤ 6%.

-

| Parameter | Value |

| Analytical Technique | LC-MS/MS |

| Sample Matrix | Mouse Plasma |

| LLOQ | 0.600 ng/mL |

| Linear Range | 0.600 - 600 ng/mL |

| Intra- and Inter-run Accuracy | ≤ ±6% |

| Intra- and Inter-run Precision | ≤ 6% |

| Table 1: Performance characteristics of a validated LC-MS/MS method for securinine quantification.[16][17] |

Pharmacological Activities and Therapeutic Potential of Securinine

Securinine exhibits a broad spectrum of biological activities, making it a compelling candidate for drug development.[3]

Neurostimulatory Effects

The most well-characterized pharmacological effect of securinine is its stimulation of the central nervous system.[5][18] This activity is primarily attributed to its role as a potent antagonist of GABA-A receptors, the major inhibitory neurotransmitter receptors in the brain.[7][8] By blocking GABAergic inhibition, securinine leads to increased neuronal excitability. This mechanism is similar to that of strychnine, although securinine has a different toxicity profile.[8][19] Its neurostimulatory properties have led to its clinical use in some countries for neurological conditions like amyotrophic lateral sclerosis (ALS), poliomyelitis, and multiple sclerosis.[2]

Anticancer Activity

Recent research has highlighted the significant anticancer potential of securinine against various cancer cell lines.[3][6]

-

Induction of Apoptosis: Securinine has been shown to induce programmed cell death (apoptosis) in cancer cells, including human breast cancer (MCF-7), promyelocytic leukemia (HL-60), and colon cancer cells.[3][6]

-

Cell Cycle Arrest: It can cause cell cycle arrest, for instance, at the G2/M phase in p53 knockout colon cancer cells.[3]

-

Modulation of Signaling Pathways: The anticancer effects of securinine are mediated through the modulation of key signaling pathways. It has been shown to downregulate the PI3K/AKT/mTOR pathway, which is often overactive in cancer.[3][20] It also upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[20]

-

Induction of Ferroptosis: In gastric cancer cells, securinine has been found to induce ferroptosis, a form of iron-dependent cell death.[21]

Caption: Key anticancer mechanisms of securinine.

Other Pharmacological Activities

-

Antimalarial and Antibacterial Activity: Securinine has demonstrated moderate antimalarial and antibacterial properties in vitro.[3][6]

-

Immunostimulatory Effects: It has been observed to have an immunostimulatory effect, potentially through the activation of macrophages and stimulation of cytokine production.[7]

-

Neuroprotective Effects: Studies have suggested that securinine may have neuroprotective effects, for instance, by reducing the inflammatory response in glial cells, which could be beneficial in conditions like Alzheimer's disease.[3][20]

Toxicology and Safety Considerations

While securinine holds therapeutic promise, it is essential to consider its toxicological profile.

-

Acute Toxicity: In toxic doses, securinine can induce powerful tonic convulsions, similar to strychnine, which can lead to respiratory arrest.[19] The lethal dose (LD50) varies depending on the animal species and the route of administration.[19]

-

Side Effects: Potential side effects of securinine nitrate include gastrointestinal disturbances, and at higher doses, neurological symptoms such as headaches, dizziness, and seizures.[18] It may also cause an increase in heart rate and blood pressure.[22]

-

Contraindications: Due to its neurostimulatory effects, securinine is contraindicated in individuals with a history of seizure disorders.[18]

Conclusion and Future Directions

Securinega suffruticosa is a valuable and readily available natural source of securinine, a unique alkaloid with a wide array of promising pharmacological activities. The development of efficient and scalable extraction and purification protocols is key to unlocking its therapeutic potential. While its neurostimulatory effects have been clinically utilized, the growing body of evidence for its anticancer activity opens up new avenues for drug development. Future research should focus on optimizing its therapeutic index, potentially through the synthesis of analogues with improved safety profiles and enhanced efficacy. Further elucidation of its complex mechanisms of action will also be crucial for its successful translation into novel therapies for a range of diseases.

References

-

Molecular Mechanisms of Medicinal Plant Securinega suffruticosa-derived Compound Securinine against Spinal Muscular Atrophy based on Network Pharmacology and Experimental Verification. PubMed. Available at: [Link]

-

Securinine – Knowledge and References. Taylor & Francis. Available at: [Link]

-

What is Securinine Nitrate used for? Patsnap Synapse. Available at: [Link]

-

Target types of securinine's biological activity in therapy of different disorders. Royal Society of Chemistry. Available at: [Link]

-

What is the mechanism of Securinine Nitrate? Patsnap Synapse. Available at: [Link]

-

[Total synthesis of securinine]. PubMed. Available at: [Link]

-

Total synthesis of the Securinega alkaloids. Natural Product Reports (RSC Publishing). Available at: [Link]

-

Securinine. Wikipedia. Available at: [Link]

-

Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs. RSC Publishing. Available at: [Link]

-

Total Syntheses of (±)-Securinine and (±)- Allosecurinine. Organic Letters. Available at: [Link]

-

Scheme 13 Synthesis of securinine (1) by Liras. Reagents and conditions. ResearchGate. Available at: [Link]

-

The Securinega alkaloids. PubMed. Available at: [Link]

-

The asymmetric total synthesis of (−)-securinine. Chemical Communications (RSC Publishing). Available at: [Link]

-

TOXICITY OF SECURININE AND COMPARISON WITH STRYCHNING. MedNexus. Available at: [Link]

-

What are the side effects of Securinine Nitrate? Patsnap Synapse. Available at: [Link]

-

Development and validation of LC–MS/MS method for quantitative determination of (−)-securinine in mouse plasma. ResearchGate. Available at: [Link]

-

Development and validation of LC-MS/MS method for quantitative determination of (-)-securinine in mouse plasma. PubMed. Available at: [Link]

- Method for extracting securinine from securinega. Google Patents.

-

Pharmacological investigations of virosecurinine. PubMed. Available at: [Link]

-

Securinine, a Myeloid Differentiation Agent with Therapeutic Potential for AML. PMC. Available at: [Link]

-

Discovery of Neuritogenic Securinega Alkaloids from Flueggea suffruticosa by a Building‐Block‐Based Molecular Network Strategy. ResearchGate. Available at: [Link]

-

Collective total synthesis of C4-oxygenated securinine-type alkaloids via stereocontrolled diversifications on the piperidine core. PMC. Available at: [Link]

-

Biosynthesis of securinine: The mode of incorporation of lysine. ResearchGate. Available at: [Link]

-

Production of therapeutically relevant indolizidine alkaloids in Securinega suffruticosa in vitro shoots maintained in liquid culture systems. PubMed. Available at: [Link]

-

Securinega Alkaloids from the Twigs of Securinega suffruticosa and Their Biological Activities. ResearchGate. Available at: [Link]

-

[Quantitative determination and optimum conditions of securinine extraction by organic solvents]. PubMed. Available at: [Link]

-

Securinega suffruticosa Extract. Foreign Trade Online. Available at: [Link]

-

Securinega suffruticosa. PubMed. Available at: [Link]

-

[STUDIES ON SECURININE. II. ISOLATION OF DIHYDROSECURININE FROM SECURINEGA SUFFRUTICOSA (PALL.) REHD]. PubMed. Available at: [Link]

-

Prospects of using Securinega suffruticosa ( Securinega suffruticosa (Pall.) Rehd.) as a dietary supplement for theprevention of occupation-caused polyneuropathy (literary review). Hygiene and Sanitation. Available at: [Link]

-

Transformation of (allo)securinine to (allo)norsecurinine via a molecular editing strategy. PMC - NIH. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Securinine, a Myeloid Differentiation Agent with Therapeutic Potential for AML - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02558A [pubs.rsc.org]

- 4. The Securinega alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prospects of using Securinega suffruticosa ( Securinega suffruticosa (Pall.) Rehd.) as a dietary supplement for theprevention of occupation-caused polyneuropathy (literary review) - Gorokhova - Hygiene and Sanitation [journals.eco-vector.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. What is the mechanism of Securinine Nitrate? [synapse.patsnap.com]

- 8. Securinine - Wikipedia [en.wikipedia.org]

- 9. foreign-trade.com [foreign-trade.com]

- 10. Page loading... [guidechem.com]

- 11. Securinega suffruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Collective total synthesis of C4-oxygenated securinine-type alkaloids via stereocontrolled diversifications on the piperidine core - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN104193756A - Method for extracting securinine from securinega - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Development and validation of LC-MS/MS method for quantitative determination of (-)-securinine in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. What is Securinine Nitrate used for? [synapse.patsnap.com]

- 19. mednexus.org [mednexus.org]

- 20. Securinine - LKT Labs [lktlabs.com]

- 21. researchgate.net [researchgate.net]

- 22. What are the side effects of Securinine Nitrate? [synapse.patsnap.com]

The Architecture of Nature's Intricate Scaffolds: A Technical Guide to the Biosynthesis of Securinine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Securinine Core

The Securinega alkaloids, a family of plant-derived secondary metabolites, have captivated chemists and pharmacologists for decades.[1][2] At the heart of this family lies securinine, a tetracyclic compound featuring a unique and rigid azabicyclo[3.2.1]octane system fused to a butenolide ring.[1] First isolated in 1956, securinine and its analogues, found predominantly in plants of the Phyllanthaceae family, exhibit a compelling spectrum of biological activities, including potent effects on the central nervous system and promising anticancer properties.[1][3] Understanding the biosynthetic pathway of these complex molecules is not merely an academic exercise; it provides a blueprint for biomimetic synthesis, unlocks pathways for metabolic engineering to enhance production, and reveals novel enzymatic tools for broader applications in synthetic chemistry. This guide offers an in-depth exploration of the elegant and recently illuminated pathway that nature employs to construct the securinine scaffold.

The Convergent Pathway: Weaving Together Lysine and Tyrosine

Early isotopic labeling experiments laid the foundational knowledge for the biosynthesis of securinine, establishing that its tetracyclic core is assembled from two primary amino acid precursors: L-lysine and L-tyrosine.[1] These classic tracer studies confirmed that the piperidine ring (Ring A) originates from lysine, while the C/D ring system is derived from tyrosine.[1] However, the precise sequence of events and the key intermediates that bridge these precursors remained elusive for many years. Recent breakthroughs, particularly the integration of biomimetic synthesis with advanced analytical methods like single-cell transcriptomics, have unveiled a sophisticated and elegant convergent pathway.[4][5]

The biosynthesis begins with the independent processing of both amino acids to form two key building blocks:

-

From L-Lysine: The journey from L-lysine involves a decarboxylation to form cadaverine, which is subsequently oxidized and cyclized to yield the reactive imine, Δ¹-piperideine . This C₅N unit forms the foundational piperidine ring of the alkaloid.[6]

-

From L-Tyrosine: The aromatic amino acid L-tyrosine undergoes a more complex series of transformations to produce menisdaurilide , the key C₉ component.[7]

The convergence of these two pathways occurs in a crucial condensation reaction. Δ¹-piperideine reacts with menisdaurilide to form a [2.2.2]-bicyclic intermediate scaffold known as a neosecurinane (e.g., (-)-virosine A).[4][6] This initial cyclization sets the stage for the most remarkable and unexpected step in the entire sequence.

A Masterstroke of Enzymatic Catalysis: Sulfotransferase-Mediated Scaffold Remodeling

For years, the mechanism by which the thermodynamically less stable [2.2.2] neosecurinane scaffold was converted into the characteristic [3.2.1] securinane scaffold was a subject of speculation. The answer, discovered through chemically guided transcriptomics, was a novel and unexpected role for a common class of enzymes.[4]

The key transformation is a sulfotransferase-mediated 1,2-amine shift .[4][6] This remarkable rearrangement remodels the entire bicyclic core of the molecule. This discovery was profound because sulfotransferases are typically known for their role in secondary metabolism as "tailoring" enzymes, adding sulfate groups to increase solubility or modify bioactivity.[8][9] In securinine biosynthesis, the sulfotransferase acts as a key mediator of scaffold remodeling, a previously unobserved function for this enzyme class, showcasing nature's enzymatic versatility.[4] This step yields the core [3.2.1] bicyclic system of allosecurinine, which can then be epimerized to securinine.[10]

The overall biosynthetic workflow can be visualized as a multi-stage process, beginning with primary metabolism and culminating in the formation of the complex tetracyclic alkaloid.

Caption: High-level workflow of Securinine biosynthesis.

The Core Chemical Transformations: A Closer Look

The biosynthetic pathway to securinine is a testament to enzymatic precision, involving several key chemical transformations that are challenging to replicate in traditional organic synthesis.

Caption: Key intermediates and transformations in the Securinine biosynthetic pathway.

Late-Stage Diversification: The Role of BBE-like Enzymes

Nature does not stop at a single molecule. The core securinane scaffold serves as a template for further diversification, creating a suite of related alkaloids. A key enzyme class involved in this late-stage modification is the Berberine Bridge Enzyme (BBE)-like family. For instance, the enzyme FsBBE has been identified to catalyze the condensation of allosecurinine with molecules like L-ascorbic acid.[11][12] This reaction proceeds through an enamine intermediate, which acts as a branching point for derivatization at the C-2 and C-3 positions, expanding the chemical diversity of the Securinega alkaloids produced by the plant.[11]

Experimental Validation: The Power of Isotopic Labeling

The elucidation of this complex pathway would be impossible without empirical evidence. Isotopic labeling studies, a cornerstone of biosynthetic research, have been pivotal in verifying the precursors and tracing their journey into the final securinine molecule.[13][14][15]

Causality Behind Experimental Choices

The choice of ¹⁴C and ³H dual-labeled lysine in early experiments was a strategic one. By placing labels on both the carbon skeleton (¹⁴C) and at a specific, non-exchangeable proton position (³H on C-6), researchers could track not only the incorporation of the carbon backbone but also deduce the stereochemistry and mechanism of the cyclization reactions.[6] The retention or loss of the tritium label provides critical information about which C-H bonds are broken during the enzymatic steps.

Data from Isotopic Feeding Studies

The following table summarizes the key findings from a seminal dual-labeling study that provided definitive evidence for the incorporation of lysine into securinine. The experiment involved feeding Securinega suffruticosa with [RS-6-³H;6-¹⁴C]-L-lysine and analyzing the resulting radioactivity in the isolated securinine.

| Parameter | Precursor ([RS-6-³H;6-¹⁴C]-L-lysine) | Isolated Securinine | Interpretation |

| ³H:¹⁴ C Ratio | 8.1 ± 0.1 | 8.0 ± 0.5 | The near-identical ratio indicates that the tritium on C-6 of lysine was fully retained during the biosynthesis.[6] |

| Conclusion | This result is crucial, as it demonstrates that the ε-amino group of lysine provides the nitrogen atom for the piperidine ring and that the C-6 hydrogen is not lost, constraining the possible enzymatic mechanisms for ring formation.[6] |

Data adapted from Golebiewski, W. M., Horsewood, P., & Spenser, I. D. (1976). Biosynthesis of securinine: the mode of incorporation of lysine. Journal of the Chemical Society, Chemical Communications.[6]

A Self-Validating System: Experimental Protocol for Isotopic Labeling

The protocol below outlines a generalized, self-validating workflow for a stable isotope (e.g., ¹³C) feeding experiment in a plant system, adapted for the study of securinine biosynthesis.

Objective: To confirm the incorporation of L-lysine into the securinine scaffold.

Materials:

-

Flueggea suffruticosa plants

-

[U-¹³C₆]-L-lysine (uniformly ¹³C-labeled lysine)

-

Unlabeled L-lysine (for control)

-

Sterile water, feeding solutions, and administration equipment (e.g., hydroponic system or stem-wick feeding)

-

Liquid Nitrogen

-

Solvents for extraction (e.g., methanol, chloroform)

-

Solid Phase Extraction (SPE) cartridges for purification

-

High-Performance Liquid Chromatography (HPLC) system

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

Methodology:

-

Plant Acclimatization: Grow healthy F. suffruticosa plants in a controlled environment (greenhouse or growth chamber) for 1-2 weeks to acclimatize.

-

Precursor Administration (The Experiment):

-

Experimental Group: Prepare a sterile aqueous solution of [U-¹³C₆]-L-lysine. Administer this solution to a set of plants. A common method is to add it to the hydroponic medium or to feed it directly into the stem via a wick.

-

Control Group: Administer an identical solution containing an equimolar amount of unlabeled L-lysine to a separate set of control plants. This control is critical to account for the natural abundance of ¹³C and any background signals in the mass spectrometer.

-

-

Incubation: Allow the plants to metabolize the precursor for a defined period (e.g., 24, 48, or 72 hours). This timing may need to be optimized based on preliminary experiments.

-

Harvesting and Quenching: At the end of the incubation period, harvest the relevant plant tissues (e.g., roots and stems). Immediately flash-freeze the tissue in liquid nitrogen to quench all enzymatic activity.

-

Extraction:

-

Grind the frozen tissue to a fine powder.

-

Perform a solvent extraction (e.g., with 80% methanol) to isolate the alkaloids and other small molecules.

-

Centrifuge to remove solid debris and collect the supernatant.

-

-

Purification:

-

Partially purify the crude extract using SPE to remove highly abundant primary metabolites and chlorophyll.

-

Further purify the alkaloid fraction using semi-preparative HPLC to isolate securinine.

-

-

Analysis (The Validation):

-

Analyze the purified securinine from both the experimental and control groups via high-resolution LC-MS.

-

Expected Result: The mass spectrum of securinine (C₁₃H₁₅NO₂) from the control group will show a prominent peak at the expected monoisotopic mass (m/z [M+H]⁺ ≈ 218.1176).

-

Validation Point: The mass spectrum of securinine from the ¹³C-fed group should show a distinct peak shifted by +6 mass units (from the six ¹³C atoms of lysine), at m/z [M+H]⁺ ≈ 224.1378. The presence of this M+6 peak is definitive proof that the entire carbon skeleton of lysine was incorporated into the securinine molecule.

-

This entire protocol acts as a self-validating system. The control group establishes the baseline, and the observation of the predicted mass shift in the experimental group provides unambiguous, verifiable evidence of precursor incorporation.

Conclusion and Future Perspectives

The elucidation of the securinine biosynthetic pathway is a landmark achievement, blending classical tracer studies with modern genomics and synthetic chemistry. The discovery of a sulfotransferase as a key scaffold-remodeling enzyme opens up new avenues of research into the evolution of enzymatic function and provides a novel tool for biocatalysis. For drug development professionals, this detailed understanding offers several opportunities:

-

Metabolic Engineering: Overexpression of key enzymes, like the sulfotransferase, in heterologous systems (e.g., yeast or Nicotiana benthamiana) could lead to sustainable and scalable production of securinine and its intermediates.[16]

-

Biomimetic Synthesis: The biosynthetic pathway provides a validated roadmap for developing more efficient and stereoselective total syntheses of these valuable alkaloids.[7][17]

-

Novel Compound Generation: Using pathway intermediates and promiscuous enzymes, it may be possible to generate novel securinine analogues with improved therapeutic properties.

The journey to understand securinine biosynthesis is a compelling example of how scientific inquiry, driven by technological advancement, can unravel nature's most complex chemical puzzles, providing both fundamental knowledge and practical applications for the future of medicine and biotechnology.

References

-

Golebiewski, W. M., Horsewood, P., & Spenser, I. D. (1976). Biosynthesis of securinine: the mode of incorporation of lysine. Journal of the Chemical Society, Chemical Communications, (6), 217-218. Available at: [Link]

-

Rinner, U., & Schinnerl, J. (2008). The Securinega alkaloids. In The Alkaloids: Chemistry and Biology (Vol. 66, pp. 115-161). Academic Press. Available at: [Link]

-

Kim, S. G., Choung, S., Kang, G., et al. (2025). Chemically guided single-cell transcriptomics reveals sulfotransferase-mediated scaffold remodeling in securinine biosynthesis. bioRxiv. Available at: [Link]

-

Fan, Z., Jaisi, A., Chen, Y., et al. (2021). Discovery and Biosynthesis of Ascorbylated Securinega Alkaloids. ACS Catalysis, 11(15), 9813-9820. Available at: [Link]

-

ResearchGate. (2025). Proposed biosynthetic pathway of high-oxidation state securinega alkaloids. ResearchGate. Available at: [Link]

-

Elsevier. (2008). The Securinega Alkaloids. ScienceDirect. Available at: [Link]

-

ResearchGate. (2008). The Securinega alkaloids. ResearchGate. Available at: [Link]

-

UKRI. (n.d.). Discovery and reconstitution of securinine alkaloid biosynthesis. Gateway to Research. Available at: [Link]

-

Royal Society of Chemistry. (1976). Biosynthesis of securinine: the mode of incorporation of lysine. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

-

ACS Publications. (2021). Discovery and Biosynthesis of Ascorbylated Securinega Alkaloids. ACS Catalysis. Available at: [Link]

-

Kang, G., & Han, S. (2023). Synthesis of High-Order and High-Oxidation State Securinega Alkaloids. Accounts of Chemical Research, 56(4), 323-335. Available at: [Link]

- Muraveva, V. I., & Ban'kovskii, A. I. (1956). Securinine, a new alkaloid from Securinega suffruticosa. Doklady Akademii Nauk SSSR, 110, 998-1000.

-

Kim, S. G., Choung, S., Kang, G., et al. (2022). Collective total synthesis of C4-oxygenated securinine-type alkaloids via stereocontrolled diversifications on the piperidine core. Nature Communications, 13(1), 5184. Available at: [Link]

-

Alibés, R., Bayón, P., de March, P., Figueredo, M., Font, J., & Parella, T. (2007). First synthesis of (+)-rengyolone and (+)- and (−)-menisdaurilide. Organic Letters, 9(12), 2313-2316. Available at: [Link]

-

Schmidt, A., Wenzel, S. C., & Müller, R. (2015). Recent highlights in biosynthesis research using stable isotopes. Beilstein Journal of Organic Chemistry, 11, 2493-2508. Available at: [Link]

-

ResearchGate. (2008). Scheme 13 Synthesis of securinine (1) by Liras. Reagents and conditions. ResearchGate. Available at: [Link]

-

Bletz, S., & Schmidt, A. (2015). Recent highlights in biosynthesis research using stable isotopes. Beilstein Journal of Organic Chemistry, 11, 2493-2508. Available at: [Link]

-

ResearchGate. (2015). Recent Highlights in Biosynthesis Research Using Stable Isotopes. ResearchGate. Available at: [Link]

-

McCaughey, C. S., An, Y., & Kelleher, N. L. (2021). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. Journal of the American Chemical Society, 143(34), 13692-13700. Available at: [Link]

-

Brooks, A. F., Vélez-Martínez, C. S., Showalter, H. D., & Garcia, G. A. (2012). Investigating the prevalence of queuine in Escherichia coli RNA via incorporation of the tritium-labeled precursor, preQ(1). Biochemical and Biophysical Research Communications, 425(1), 83-88. Available at: [Link]

-

Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2013). A new arylsulfate sulfotransferase involved in liponucleoside antibiotic biosynthesis in Streptomycetes. FEBS Journal, 280(5), 1254-1266. Available at: [Link]

-

Sarlah, D., & Gilbert, M. M. (2024). Sulfotransferase-mediated phase II drug metabolism prediction of substrates and sites using accessibility and reactivity-based algorithms. Journal of Chemical Information and Modeling. Available at: [Link]

-

Kutchan, T. M. (1995). Alkaloid Biosynthesis—The Basis for Metabolic Engineering of Medicinal Plants. The Plant Cell, 7(7), 1059-1070. Available at: [Link]

-

Royal Society of Chemistry. (2018). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications. Available at: [Link]

Sources

- 1. The Securinega alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemically guided single-cell transcriptomics reveals sulfotransferase-mediated scaffold remodeling in securinine biosynthesis | Sciety [sciety.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A New Arylsulfate Sulfotransferase Involved in Liponucleoside Antibiotic Biosynthesis in Streptomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfotransferase-mediated phase II drug metabolism prediction of substrates and sites using accessibility and reactivity-based algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Collective total synthesis of C4-oxygenated securinine-type alkaloids via stereocontrolled diversifications on the piperidine core - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sci-hub.box [sci-hub.box]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent highlights in biosynthesis research using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GtR [gtr.ukri.org]

- 17. Synthesis of High-Order and High-Oxidation State Securinega Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Intricacy of (-)-Securinine: A Deep Dive into its Chemical Structure and Stereochemistry

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

(-)-Securinine, a tetracyclic alkaloid first isolated from Securinega suffruticosa, stands as a molecule of significant interest in the fields of natural product chemistry and pharmacology.[1] Its unique and rigid polycyclic framework, coupled with its biological activity as a GABA-A receptor antagonist, has made it a compelling target for synthetic chemists and a scaffold for the development of novel therapeutics.[2][3] This in-depth technical guide provides a detailed exploration of the chemical structure and absolute stereochemistry of (-)-securinine, offering field-proven insights for professionals engaged in its study and application.

The Tetracyclic Core: An Unconventional Assembly

(-)-Securinine possesses a distinctive tetracyclic core structure, systematically named (1S,2R,8S)-14-Oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one.[2][4][5] This architecture is built upon an azabicyclo[3.2.1]octane system (rings B and C) fused with a piperidine ring (ring A) and a butenolide moiety (ring D).[1][6] The compact and strained nature of this fused ring system is a key determinant of its chemical reactivity and biological function.

A visual representation of the planar structure and atom numbering of (-)-securinine is provided below.

Figure 1. Planar structure and atom numbering of (-)-securinine.

The Essence of Chirality: Absolute Stereochemistry of (-)-Securinine

The biological activity and molecular recognition of (-)-securinine are intrinsically linked to its precise three-dimensional arrangement. The molecule contains three stereogenic centers, the absolute configurations of which have been unequivocally established through a combination of chiroptical studies, total synthesis, and X-ray crystallography.

The absolute configuration of (-)-securinine is defined by the Cahn-Ingold-Prelog (CIP) priority rules as:

-

C2: S

-

C7: R

-

C9: S

Therefore, the complete and unambiguous IUPAC name for the naturally occurring enantiomer is (1S,2R,8S)-14-Oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one .[2][4][5]

The biosynthesis of securinine from L-lysine and L-tyrosine is the origin of its specific stereochemistry in nature.[1] The enzymatic processes involved in the cyclization and formation of the tetracyclic skeleton proceed with high stereoselectivity, yielding exclusively the (-)-enantiomer.

Definitive Proof: Crystallographic and Spectroscopic Elucidation

The determination of the intricate structure and stereochemistry of (-)-securinine is a landmark in natural product chemistry, achieved through the synergistic application of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography: The Unambiguous 3D Structure

Single-crystal X-ray diffraction analysis of securinine hydrobromide provided the first definitive proof of its molecular structure and absolute stereochemistry.[7] The crystallographic data revealed the precise bond lengths, bond angles, and torsional angles, confirming the strained, cage-like architecture.

Key findings from the X-ray analysis of securinine include the conformation of its constituent rings.[8] The piperidine ring (Ring A) adopts a regular chair conformation in the free base, while the five-membered ring (Ring B) exists in a twist form with a tendency towards an envelope conformation.[8] The butenolide ring (Ring D) is largely planar.[8]

Table 1: Selected Crystallographic Parameters for Securinine

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 7.545 (2) |

| b (Å) | 10.534 (3) |

| c (Å) | 13.567 (4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Note: Data corresponds to the free base of securinine.[8]

NMR Spectroscopy: Mapping Connectivity and Relative Stereochemistry

1H and 13C NMR spectroscopy are indispensable tools for the structural analysis of (-)-securinine in solution. The chemical shifts and coupling constants of the protons and carbons provide a detailed map of the molecular connectivity.

Table 2: 1H and 13C NMR Spectroscopic Data for (-)-Securinine in CDCl3

| Position | δC (ppm) | δH (ppm), J (Hz) |

| 2 | 57.9 | 3.25 (m) |

| 3 | 25.8 | 1.80-1.95 (m) |

| 4 | 17.3 | 1.50-1.65 (m) |

| 5 | 31.5 | 2.00-2.15 (m) |

| 6 | 66.0 | 2.80 (m), 2.35 (m) |

| 7 | 65.3 | 3.05 (m) |

| 8 | - | - |

| 9 | 82.5 | 5.20 (s) |

| 10 | - | - |

| 11 | 171.8 | - |

| 12 | 117.1 | 5.85 (d, J = 6.0) |

| 13 | 161.7 | 7.30 (d, J = 6.0) |

| 14 | - | - |

| 15 | - | - |

Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented is a compilation from typical values found in the literature.[9]

Furthermore, two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for establishing the relative stereochemistry. NOESY experiments reveal through-space correlations between protons that are in close proximity, providing definitive evidence for the spatial arrangement of substituents. Key NOESY correlations in (-)-securinine would confirm the cis-fusion of the B/C rings and the relative orientations of the protons on the stereogenic centers. For instance, a NOESY correlation between H-2 and H-6a would support their spatial proximity.[3]

Figure 2. Key hypothetical NOESY correlations in (-)-securinine.

Experimental Protocols: Isolation and Characterization

The isolation and purification of (-)-securinine from its natural sources, such as Securinega suffruticosa, is a critical first step for its study and utilization. The following outlines a generalized workflow for its extraction and purification.

Figure 3. Generalized workflow for the isolation of (-)-securinine.

Step-by-Step Methodology for Isolation

-

Extraction: Dried and powdered plant material is extracted with an organic solvent like methanol or ethanol, either by maceration at room temperature or using a Soxhlet apparatus for exhaustive extraction.

-

Acid-Base Partitioning: The crude extract is subjected to an acid-base workup to separate the basic alkaloids. The extract is dissolved in an acidic aqueous solution (e.g., 2% HCl) and washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities. The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and the liberated alkaloids are extracted into an organic solvent (e.g., chloroform or dichloromethane).

-

Chromatographic Purification: The crude alkaloid fraction is purified by column chromatography. Silica gel is a common stationary phase, with a gradient elution system of increasing polarity, such as a mixture of chloroform and methanol.

-

Crystallization: The fractions containing pure (-)-securinine, as determined by thin-layer chromatography (TLC), are combined and the solvent is evaporated. The residue is then recrystallized from a suitable solvent, such as ethanol, to yield pure crystalline (-)-securinine.

Conclusion

The chemical structure and stereochemistry of (-)-securinine represent a fascinating example of nature's ability to construct complex and biologically active molecules. Its rigid, tetracyclic framework and well-defined absolute stereochemistry are key to its potent pharmacological properties. A thorough understanding of its three-dimensional architecture, confirmed through rigorous spectroscopic and crystallographic analysis, is fundamental for researchers and scientists working on the synthesis of its analogs, the elucidation of its mechanism of action, and the development of new therapeutic agents based on this unique natural product scaffold.

References

-

González-Gálvez, D., García-García, E., Alibés, R., Bayón, P., de March, P., Figueredo, M., & Font, J. (n.d.). Supporting Information Enantioselective Approach to Securinega Alkaloids. Total Synthesis of Securinine and (-)-Norsecurinine. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Securinine. In Wikipedia. Retrieved from [Link]

- Luger, P., Weber, M., Dung, N. X., Ky, P. T., & Long, P. K. (1995). Securinine, an Alkaloid from Fluggea virosa.

-

ResearchGate. (n.d.). 1H-NMR (400 MHz) and 13C-NMR (100 MHz) spectral data of compound 1 in CDCl3 (δ in ppm, J in Hz). Retrieved from [Link]

- Kim, H., et al. (2022). Collective total synthesis of C4-oxygenated securinine-type alkaloids via stereocontrolled diversifications on the piperidine core.

-

Global Substance Registration System. (n.d.). SECURININE. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The Cahn-Ingold-Prelog rules. Retrieved from [Link]

- Chirkin, E., et al. (2015). The Securinega Alkaloids. In The Alkaloids: Chemistry and Biology.

-

Global Substance Registration System. (n.d.). SECURININE HYDROCHLORIDE. Retrieved from [Link]

-

PubChem. (n.d.). Securinine. Retrieved from [Link]

- Zhang, H.-B., et al. (2010). Securinega Alkaloids from Flueggea leucopyra. Chemical & Pharmaceutical Bulletin, 58(3), 390–393.

-

Chemistry LibreTexts. (2023, July 30). Absolute Configuration - R-S Sequence Rules. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, October 12). 5.4: NOESY Spectra. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Cahn–Ingold–Prelog priority rules. In Wikipedia. Retrieved from [Link]

-

Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

-

Decatur, J. (2018, August 8). NOESY and ROESY. Retrieved from [Link]

- Saito, S., et al. (1963). Structure of securinine. Tetrahedron, 19(12), 2085–2099.

-

Khan Academy. (n.d.). Cahn-Ingold-Prelog system for naming enantiomers. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of securinine and phyllanthidine alkaloids series. Retrieved from [Link]

-

ResearchGate. (n.d.). Key NOESY correlations of the selected norditerpenoid alkaloids. Orientation label: a = axial, e = equatorial, b = bowsprit, f = flagpole, a′ = pseudo-axial, e′ = pseudo-equatorial. Retrieved from [Link]

-

Master Organic Chemistry. (2016, October 20). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Retrieved from [Link]

-

Magritek. (2018, June 26). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 2). Retrieved from [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Securinine - Wikipedia [en.wikipedia.org]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. biorlab.com [biorlab.com]

- 5. Securinine | C13H15NO2 | CID 442872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Securinine as a GABA-A Receptor Antagonist: A Mechanistic and Methodological Guide

Abstract: This technical guide provides an in-depth examination of securinine, a plant-derived alkaloid, and its mechanism of action as a γ-aminobutyric acid type A (GABA-A) receptor antagonist. We will explore the molecular interactions between securinine and the GABA-A receptor, the functional consequences of this antagonism, and the experimental methodologies used to characterize these effects. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacology of GABAergic neurotransmission and the utility of securinine as a research tool and potential therapeutic agent.

Section 1: Introduction to the GABA-A Receptor

The Central Role of GABAergic Inhibition in the CNS

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS)[1][2]. The delicate balance between GABAergic inhibition and glutamatergic excitation is fundamental for maintaining normal brain function[3]. GABAergic signaling is crucial for controlling neuronal excitability, and its dysregulation is implicated in numerous neurological and psychiatric disorders[1][2].

Molecular Architecture of the GABA-A Receptor Ion Channel

GABA-A receptors are ligand-gated ion channels that are permeable to chloride and bicarbonate ions[3][4]. These receptors are heteropentameric protein complexes assembled from a diverse array of 19 possible subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3)[1][2]. This subunit heterogeneity gives rise to a vast number of receptor isoforms with distinct physiological and pharmacological properties[1][2]. The most common isoform in the brain consists of two α, two β, and one γ subunit[1][2]. The binding of GABA to its sites, typically located at the interface between α and β subunits, triggers a conformational change that opens the central ion pore, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane[4][5].

Pharmacology of the GABA-A Receptor: Agonists, Antagonists, and Modulators

The GABA-A receptor possesses multiple binding sites that can be targeted by a wide range of pharmacological agents[6]. These include:

-

Orthosteric agonists: (e.g., muscimol) which bind to the same site as GABA and activate the receptor[4].

-

Orthosteric antagonists: (e.g., bicuculline) which bind to the GABA site and prevent its activation[4][7].

-

Allosteric modulators: (e.g., benzodiazepines, barbiturates, neurosteroids) which bind to sites distinct from the GABA binding site and can potentiate or inhibit receptor function[6].

Section 2: Securinine: A Plant-Derived Alkaloid with Potent CNS Activity

Chemical Structure and Physicochemical Properties

Securinine is a tetracyclic alkaloid with a bridged-ring system[8]. Its chemical formula is C13H15NO2 and it has a molecular weight of 217.26 g/mol . The rigid, conformationally restrained structure of securinine is key to its biological activity.

Botanical Source and Historical Context

Securinine is the major alkaloid isolated from the roots and leaves of plants of the Securinega genus, such as Securinega suffruticosa[9]. It has been used in traditional medicine and has been investigated for its stimulant effects on the central nervous system.

Section 3: Core Mechanism of Action: Securinine as a GABA-A Receptor Antagonist

Evidence for Competitive Antagonism at the GABA Binding Site

Studies have shown that securinine and its analogue, dihydrosecurinine, act as selective antagonists at GABA-A receptors[8]. Evidence for this comes from radioligand binding assays, which demonstrate that securinine can inhibit the binding of [3H]GABA to rat brain membranes[8]. This suggests that securinine directly competes with GABA for its binding site on the receptor complex. Furthermore, securinine's ability to inhibit GABA-stimulated benzodiazepine binding further supports its action at the GABA-A receptor[8].

Functional Consequences of Securinine Binding: Inhibition of GABA-Induced Chloride Currents

The binding of securinine to the GABA-A receptor blocks the normal inhibitory action of GABA[8]. Electrophysiological studies on neurons have confirmed that securinine effectively blocks the inhibitory effects of GABA, while having no impact on the inhibitory action of glycine, demonstrating its selectivity for the GABAergic system[8]. This blockade of GABA-induced chloride currents leads to a reduction in neuronal inhibition, resulting in a state of hyperexcitability in the CNS. This mechanism underlies the convulsant properties of securinine observed in animal studies[8].

Subunit Selectivity and Differential Effects on GABA-A Receptor Isoforms

While the antagonist action of many GABA-A receptor antagonists like bicuculline is largely independent of subunit composition, there can be some nuances[10]. The vast heterogeneity of GABA-A receptor isoforms presents the possibility that securinine may exhibit some degree of selectivity for certain subunit combinations. Further research is needed to fully elucidate the subunit-dependent effects of securinine, which could have significant implications for its potential therapeutic applications.

Comparative Analysis with Other GABA-A Receptor Antagonists

Securinine is often compared to other classical GABA-A receptor antagonists, namely bicuculline and picrotoxin.

| Antagonist | Mechanism of Action | Binding Site | Effect on GABA-induced Current |

| Securinine | Competitive Antagonist | GABA binding site | Blocks channel opening |

| Bicuculline | Competitive Antagonist | GABA binding site | Blocks channel opening |

| Picrotoxin | Non-competitive Antagonist | Ion channel pore | Blocks open channel |

While both securinine and bicuculline are competitive antagonists, some studies suggest subtle differences in their binding[8]. For instance, the binding potency of bicuculline is enhanced by thiocyanate ions, whereas securinine's binding is largely unaffected[8]. Picrotoxin, in contrast, acts via a non-competitive mechanism, binding within the ion channel pore to block chloride ion flow[10][11]. This distinction in mechanism leads to different functional effects on the receptor[11].

Section 4: Methodologies for Investigating Securinine's Action at the GABA-A Receptor

Electrophysiological Approaches

Electrophysiology is a cornerstone technique for studying the functional effects of compounds on ion channels like the GABA-A receptor.

4.1.1 Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is valuable for studying recombinant GABA-A receptors with specific subunit compositions expressed in Xenopus oocytes. It allows for the precise measurement of GABA-induced currents and their inhibition by antagonists like securinine.

4.1.2 Patch-Clamp Electrophysiology in Neuronal Cultures and Brain Slices

Patch-clamp is the gold standard for high-resolution analysis of neuronal electrical properties[12][13]. The whole-cell configuration is commonly used to record GABA-induced currents from individual neurons.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

-

Preparation: Prepare neuronal cultures or acute brain slices.

-

Pipette Fabrication: Pull glass micropipettes to a resistance of 3-7 MΩ[12].

-

Internal Solution: Fill the pipette with an intracellular solution, for example, containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with pH adjusted to 7.2[13].

-

External Solution: Perfuse the recording chamber with artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose[13].

-

Seal Formation: Approach a neuron and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane[12].

-

Whole-Cell Access: Apply a brief pulse of strong suction to rupture the membrane patch, establishing electrical and molecular access to the cell's interior[13].

-